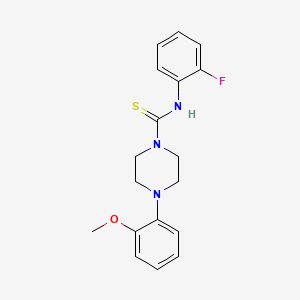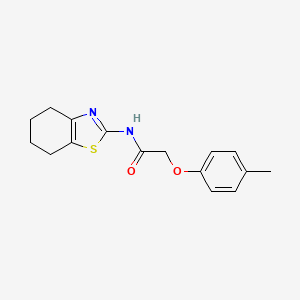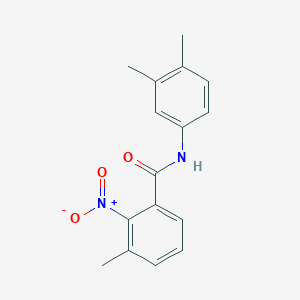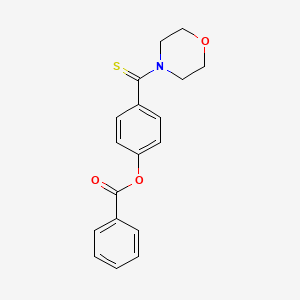![molecular formula C15H12ClF3N2S B5752671 N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, commonly known as CTPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
CTPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CTPT has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, CTPT has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of CTPT is not fully understood. However, studies have suggested that CTPT may exert its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and protein kinase C.
Biochemical and Physiological Effects:
CTPT has been shown to exhibit various biochemical and physiological effects. Studies have suggested that CTPT may exhibit antioxidant, anti-inflammatory, and immunomodulatory activities. In addition, CTPT has been shown to inhibit the growth of cancer cells and exhibit antifungal and antibacterial activities.
実験室実験の利点と制限
CTPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CTPT also has limitations, including its high cost and potential toxicity.
将来の方向性
There are several future directions for CTPT research. One potential direction is the development of CTPT-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of CTPT's potential applications in the field of agriculture, as CTPT has been shown to exhibit antifungal and antibacterial activities. Furthermore, the development of novel CTPT derivatives with improved biological activity and reduced toxicity is also an area of interest for future research.
Conclusion:
In conclusion, CTPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPT has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CTPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CTPT also has limitations, including its high cost and potential toxicity. There are several future directions for CTPT research, including the development of CTPT-based drugs for the treatment of neurodegenerative diseases and the investigation of CTPT's potential applications in the field of agriculture.
合成法
CTPT can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)phenylthiocarbamoyl chloride in the presence of a base. The reaction yields CTPT as a white crystalline solid.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2S/c16-12-6-4-10(5-7-12)9-20-14(22)21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAPKOPKAUCZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)





![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)

![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
